3-(Pyridin-4-yl)benzoic acid
CAS No.: 4385-78-8
Cat. No.: VC2005491
Molecular Formula: C12H9NO2
Molecular Weight: 199.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4385-78-8 |
---|---|
Molecular Formula | C12H9NO2 |
Molecular Weight | 199.2 g/mol |
IUPAC Name | 3-pyridin-4-ylbenzoic acid |
Standard InChI | InChI=1S/C12H9NO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H,(H,14,15) |
Standard InChI Key | IYGIZNZSONLPSI-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)C(=O)O)C2=CC=NC=C2 |
Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)C2=CC=NC=C2 |
Introduction
Chemical Identity and Structure
Molecular Information
3-(Pyridin-4-yl)benzoic acid is characterized by the following molecular identifiers:
Parameter | Value |
---|---|
CAS Number | 4385-78-8 |
Molecular Formula | C₁₂H₉NO₂ |
Molecular Weight | 199.205 g/mol |
IUPAC Name | 3-(pyridin-4-yl)benzoic acid |
InChI | InChI=1S/C12H9NO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H,(H,14,15) |
InChIKey | IYGIZNZSONLPSI-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)C(=O)O)C2=CC=NC=C2 |
Structural Features
The compound consists of a benzoic acid moiety with a pyridine ring attached at the meta position (3-position) of the benzene ring. The pyridine ring is connected through its 4-position, creating a non-coplanar arrangement between the two aromatic systems. This structural configuration contributes to its unique chemical and physical properties, particularly its ability to function as a ligand in coordination chemistry .
Physical and Chemical Properties
Physical Properties
The physical properties of 3-(Pyridin-4-yl)benzoic acid are summarized in the following table:
Property | Value |
---|---|
Physical State | White solid |
Melting Point | 268°C |
Boiling Point | 405.0±28.0°C at 760 mmHg |
Density | 1.2±0.1 g/cm³ |
Flash Point | 198.7±24.0°C |
pKa | 3.78±0.10 (Predicted) |
LogP | 2.45 |
Vapor Pressure | 0.0±1.0 mmHg at 25°C |
Index of Refraction | 1.613 |
These properties demonstrate the compound's stability at room temperature and its moderate solubility characteristics, which are important considerations for its applications in synthesis and materials science .
Applications in Research and Development
Metal-Organic Frameworks (MOFs)
One of the most significant applications of 3-(Pyridin-4-yl)benzoic acid is in the synthesis of metal-organic frameworks. The compound serves as an excellent ligand due to its:
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Carboxylic acid group that can coordinate with metal centers
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Pyridine nitrogen that offers an additional coordination site
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Non-coplanar arrangement between the two ring systems that creates interesting three-dimensional architectures
Research has shown that when used as a ligand, it can form MOFs with various topological structures. For example, studies have demonstrated that 3-(Pyridin-4-yl)benzoic acid and its derivatives can create frameworks with different metal ions such as cadmium and nickel, resulting in structures with unique properties applicable for gas adsorption, catalysis, and other applications .
Comparison with Related Compounds
Positional Isomers
Comparing 3-(Pyridin-4-yl)benzoic acid with its positional isomer 4-(Pyridin-3-yl)benzoic acid reveals interesting differences in physical properties and applications:
Property | 3-(Pyridin-4-yl)benzoic acid | 4-(Pyridin-3-yl)benzoic acid |
---|---|---|
CAS Number | 4385-78-8 | 4385-75-5 |
Molecular Weight | 199.21 g/mol | 199.21 g/mol |
Structural Feature | Pyridine at meta position of benzoic acid | Pyridine at para position of benzoic acid |
Applications | MOF synthesis, organic building blocks | Similar applications but different spatial arrangement |
The different spatial arrangement of functional groups in these isomers results in distinct crystal packing, coordination properties, and potential applications in materials science .
Derivatives and Functionalized Variants
Several derivatives of 3-(Pyridin-4-yl)benzoic acid have been studied, including:
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3-Nitro-4-(pyridin-4-yl)benzoic acid: Used as a ligand in metal-organic frameworks with enhanced electronic properties due to the electron-withdrawing nitro group
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3-Amino-4-(pyridin-4-yl)benzoic acid: Exhibits different coordination behavior due to the additional coordination site provided by the amino group
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4-(3-(Pyridin-3-yl)ureido)benzoic acid: Features a ureido linking group between the pyridine and benzoic acid moieties, leading to different conformational properties with a dihedral angle of 176.04° between the rings
These derivatives demonstrate how subtle structural modifications can lead to significant changes in the chemical, physical, and coordination properties of these compounds.
Current Research and Future Directions
Current research on 3-(Pyridin-4-yl)benzoic acid focuses primarily on its applications in materials science, particularly in the design and synthesis of novel metal-organic frameworks with specific topological features. These frameworks have potential applications in:
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Gas storage and separation
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Heterogeneous catalysis
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Chemical sensing
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Drug delivery systems
Recent studies have demonstrated that MOFs constructed from 3-(Pyridin-4-yl)benzoic acid and its derivatives can exhibit different topological structures depending on the metal ions and reaction conditions used. For example, research has shown that using this compound as a ligand with cadmium(II) ions can produce a framework with a "dia" topology, while different reaction conditions with the same metal can yield a framework with "pcu" topology .
Future research directions may include:
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Exploration of its potential as a building block for pharmaceutically active compounds
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Development of new synthetic methodologies for its preparation and functionalization
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Investigation of its photophysical properties and potential applications in optoelectronic materials
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Studies of its coordination behavior with a broader range of metal ions
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